ethyl 2-methyl-5-oxo-4-{[4-(trifluoromethyl)anilino]methylene}-4,5-dihydro-1H-pyrrole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrole ring, which is a five-membered aromatic heterocycle. The pyrrole ring is substituted with various functional groups, including a trifluoromethyl group, an aniline group, and an ethyl ester group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and vapor pressure, are not specified in the available literature .Scientific Research Applications
Synthetic Methodologies and Compound Derivations
A study by Molina et al. (1993) focuses on the facile synthesis of 3H-pyrrolo[2,3-c]quinoline derivatives from 4-formylquinolines, employing a methodology that could potentially apply to the synthesis of related compounds, including ethyl 2-methyl-5-oxo-4-{[4-(trifluoromethyl)anilino]methylene}-4,5-dihydro-1H-pyrrole-3-carboxylate derivatives (Molina, Alajarín, & Sánchez-Andrada, 1993). This highlights the versatility of ethyl azidoacetate in condensation reactions for synthesizing complex heterocyclic compounds.
NMR Spectroscopic and DFT Studies
Lyčka et al. (2010) conducted a detailed 1H, 13C, and 15N NMR spectroscopic and GIAO DFT study of a closely related compound, ethyl 5-oxo-2-phenyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrrole-3-carboxylate, elucidating its tautomeric and isomeric nature. Such research is crucial for understanding the structural nuances of these complex molecules, which could extend to the study of this compound (Lyčka, Lun̆ák, Aysha, Holuša, & Hrdina, 2010).
Catalysis and Polymerization
The compound's potential application in catalysis is suggested by Zhu et al. (2003), where a related ethyl ester undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, showcasing the compound's utility in synthesizing tetrahydropyridines with significant yields and selectivity (Zhu, Lan, & Kwon, 2003). This research underscores the importance of these compounds in facilitating complex organic reactions.
Electrooxidative Polymerization
Sekiguchi et al. (2003) explored the electrooxidative polymerization of aromatic compounds, including pyrrole, in an air-and moisture-stable ionic liquid. While not directly related to this compound, this study highlights the broader context of pyrrole derivatives in material science, particularly in improving the electroconductivity and morphological structure of polymer films (Sekiguchi, Atobe, & Fuchigami, 2003).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 5-hydroxy-2-methyl-4-[[4-(trifluoromethyl)phenyl]iminomethyl]-1H-pyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O3/c1-3-24-15(23)13-9(2)21-14(22)12(13)8-20-11-6-4-10(5-7-11)16(17,18)19/h4-8,21-22H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUSLFXXZPXDDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C=NC2=CC=C(C=C2)C(F)(F)F)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.